molecular formula C8H16N2S3 B12591553 Thiazolidine, 3,3'-[thiobis(methylene)]bis- CAS No. 648435-33-0

Thiazolidine, 3,3'-[thiobis(methylene)]bis-

Cat. No.: B12591553
CAS No.: 648435-33-0
M. Wt: 236.4 g/mol
InChI Key: BAPFHVGIABABOQ-UHFFFAOYSA-N
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Description

Thiazolidine, 3,3'-[thiobis(methylene)]bis-, is a bis-thiazolidine derivative characterized by two thiazolidine rings connected via a thiobis(methylene) (-S-CH₂-CH₂-S-) bridge. Thiazolidines are five-membered heterocyclic compounds containing nitrogen and sulfur, widely studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

CAS No.

648435-33-0

Molecular Formula

C8H16N2S3

Molecular Weight

236.4 g/mol

IUPAC Name

3-(1,3-thiazolidin-3-ylmethylsulfanylmethyl)-1,3-thiazolidine

InChI

InChI=1S/C8H16N2S3/c1-3-11-5-9(1)7-13-8-10-2-4-12-6-10/h1-8H2

InChI Key

BAPFHVGIABABOQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CSCN2CCSC2

Origin of Product

United States

Preparation Methods

Synthesis via Thiol and Aldehyde Reaction

One common method for synthesizing Thiazolidine, 3,3'-[thiobis(methylene)]bis- involves the reaction between thiocarbonyl compounds and aldehydes. This method typically follows these steps:

  • Reactants : A thiocarbonyl compound (e.g., thiocarbohydrazide) and an appropriate aldehyde.

  • Conditions : The reaction is usually conducted in a solvent such as ethanol or acetic acid under reflux conditions for several hours.

  • Mechanism : The nucleophilic attack of the thiol on the carbonyl carbon of the aldehyde leads to the formation of a thiazolidine ring through cyclization.

This method has been reported to yield the desired compound in good yields ranging from 70% to 85% depending on the specific conditions used (e.g., temperature, time).

Cyclization of Bis-Thiol Precursors

Another effective method involves using bis-thiol precursors that can undergo cyclization:

  • Reactants : A bis-thiol precursor (e.g., bis(4-amino-4H-1,2,4-triazole-3-thiol)) and a suitable reagent such as phosphorus oxychloride.

  • Conditions : The reaction is typically carried out in a solvent like DMF or DMSO at elevated temperatures.

  • Mechanism : The cyclization occurs through nucleophilic attack leading to the formation of the thiazolidine structure along with elimination of by-products.

This approach has shown promising results with yields reported up to 80%.

Alternative Methods Using Hydrazonoyl Halides

Recent studies have also explored the use of hydrazonoyl halides in synthesizing thiazolidines:

  • Reactants : A hydrazonoyl halide and a thiol compound.

  • Conditions : The reaction is performed in an alcoholic medium with a base such as triethylamine under reflux conditions.

  • Mechanism : The hydrazonoyl halide reacts with the thiol to form an intermediate that subsequently cyclizes to give thiazolidine derivatives.

This method provides a versatile route with yields often exceeding 75%.

Method Reactants Yield (%) Key Features
Thiol and Aldehyde Reaction Thiocarbonyl compound + Aldehyde 70-85 Simple setup; good yields
Cyclization of Bis-Thiol Precursors Bis-thiol precursor + Phosphorus Oxychloride Up to 80 High efficiency; effective for complex structures
Hydrazonoyl Halides Hydrazonoyl halide + Thiol >75 Versatile; applicable for various derivatives

The synthesis of Thiazolidine, 3,3'-[thiobis(methylene)]bis- can be achieved through multiple methods, each offering distinct advantages in terms of yield and complexity. The choice of method often depends on available reactants and desired product characteristics. Ongoing research continues to refine these methods, enhancing efficiency and expanding potential applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 3,3’-[thiobis(methylene)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    Thiazolidine derivatives have shown promising antimicrobial properties. Research indicates that compounds with thiazolidine cores can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics. For instance, studies have demonstrated that thiazolidine-based compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects :
    The anti-inflammatory potential of thiazolidine derivatives has been explored in several studies. Compounds such as Thiazolidine, 3,3'-[thiobis(methylene)]bis- have been tested for their ability to reduce inflammation markers in experimental models, suggesting a therapeutic role in treating inflammatory diseases .
  • Antioxidant Properties :
    Thiazolidine derivatives are also recognized for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. This property makes them valuable in the formulation of nutraceuticals aimed at promoting health and preventing disease .

Industrial Applications

  • Microbiocidal Agents :
    Methylene bis(thiocyanate), a related compound derived from thiazolidine structures, has been successfully employed as a microbiocide in industrial settings. It is particularly effective in controlling microbial contamination in cooling towers and paper mills at low concentrations . This application highlights the utility of thiazolidine derivatives in maintaining hygiene and safety in industrial processes.
  • Chemical Intermediates :
    Thiazolidine compounds serve as intermediates in the synthesis of more complex molecules used in various chemical processes. Their ability to undergo further chemical transformations makes them versatile building blocks in organic synthesis and materials science.

Case Study 1: Antimicrobial Efficacy

A study published in PubMed evaluated the antimicrobial effects of a series of thiazolidine derivatives against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential use as novel antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers investigated the anti-inflammatory effects of Thiazolidine, 3,3'-[thiobis(methylene)]bis- on induced inflammation in animal models. The compound significantly reduced levels of pro-inflammatory cytokines, indicating its potential for therapeutic use in inflammatory conditions .

Data Summary Table

Application AreaActivity TypeFindings/Results
PharmaceuticalAntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduced inflammation markers in experimental models
AntioxidantScavenged free radicals effectively
IndustrialMicrobiocidal AgentEffective at low concentrations in industrial systems
Chemical IntermediatesVersatile building blocks for organic synthesis

Mechanism of Action

The mechanism of action of Thiazolidine, 3,3’-[thiobis(methylene)]bis- involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its sulfur and nitrogen atoms can form coordination complexes with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Table 2: Reactivity Profiles of Thiazolidine Derivatives

Compound Type Reactivity with I₂ Catalytic Hydrogenation Stability pK of Imino Group Reference
Non-acylated thiazolidines Reacts readily Poisons Pt/Pd catalysts ~5–7
N-Acylated thiazolidines Inert Stable under hydrogenation Non-basic
Penicillin (N-acylated) Inert Stable; side chains reducible Non-basic
Target compound (assumed N-acylated) Likely inert Likely stable Non-basic -

Key Observations:

  • Non-acylated thiazolidines exhibit higher reactivity (e.g., iodine oxidation, catalyst poisoning) due to free imino groups, whereas N-acylated derivatives (like penicillin) are more stable . The target compound, if N-acylated, would share this stability, making it suitable for catalytic applications.
  • The thiobis(methylene) bridge may further stabilize the compound via sulfur’s electron-withdrawing effects, though this requires experimental validation.

Biological Activity

Thiazolidine, 3,3'-[thiobis(methylene)]bis- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, antimicrobial effects, and other relevant pharmacological actions.

Chemical Structure and Synthesis

The compound is synthesized through a reaction involving 2,2'-thiodiacetic acid and thiocarbohydrazide under specific conditions. The synthesis pathway includes the elimination of water and subsequent cyclization to form the desired thiazolidine structure. The characterization of the compound is confirmed using various spectroscopic techniques such as IR and NMR .

Antioxidant Activity

One of the most notable biological activities of Thiazolidine, 3,3'-[thiobis(methylene)]bis- is its antioxidant properties . Studies have demonstrated that this compound exhibits significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress.

  • DPPH Scavenging Activity : The antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that the compound has an IC50 value of 7.64 µg/ml, showcasing its effectiveness in scavenging free radicals .

Antimicrobial Activity

In addition to its antioxidant effects, Thiazolidine, 3,3'-[thiobis(methylene)]bis- has shown promising antimicrobial activity against various pathogens.

  • Case Study : A study assessed the compound's efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that it inhibited the growth of several bacterial strains, suggesting potential applications in treating bacterial infections .

Other Biological Activities

Research has also explored additional pharmacological effects of Thiazolidine, 3,3'-[thiobis(methylene)]bis-, including:

  • Neuroprotective Effects : Some derivatives of thiazolidine compounds have exhibited neuroprotective properties in vitro, indicating potential benefits in neurodegenerative diseases .
  • Antiparasitic Activity : Preliminary studies have suggested that thiazolidine derivatives may possess activity against parasites such as Leishmania spp., further expanding their therapeutic potential .

Summary of Biological Activities

Biological ActivityDescriptionReference
AntioxidantIC50 = 7.64 µg/ml in DPPH assay
AntimicrobialEffective against various bacterial strains
NeuroprotectivePotential benefits in neurodegenerative diseases
AntiparasiticActivity against Leishmania spp.

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